molecular formula C18H20N2O4 B2880693 N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(furan-2-ylmethyl)oxalamide CAS No. 1704580-95-9

N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(furan-2-ylmethyl)oxalamide

Cat. No. B2880693
CAS RN: 1704580-95-9
M. Wt: 328.368
InChI Key: CCNIYCJSLXAZFA-UHFFFAOYSA-N
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Description

N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(furan-2-ylmethyl)oxalamide, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in the 1980s. It is a potent agonist of the cannabinoid receptors CB1 and CB2, and has been used extensively in scientific research to study the effects of cannabinoids on the body.

Scientific Research Applications

Catalytic Activity Enhancement

N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) has been identified as an effective bidentate ligand for promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. The method allows coupling a broad range of (hetero)aryl bromides with various (hetero)aryl amines and cyclic secondary amines at low temperatures and catalyst loadings. This discovery opens up new avenues for synthesizing pharmaceutically important building blocks with high selectivity and efficiency (Bhunia, Kumar, & Ma, 2017).

Heterocyclic Compound Synthesis

Furan-2(3H)-ones, including derivatives similar to the compound , serve as crucial intermediates for constructing molecules containing pyridine and pyridazine fragments. These compounds are pivotal for synthesizing new biologically active compounds with potential pharmaceutical applications. The research highlights innovative methods for synthesizing these compounds, contributing significantly to medicinal chemistry and drug discovery efforts (Aniskova, Grinev, & Yegorova, 2017).

Novel Synthetic Approaches

A novel synthetic methodology has been developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, showcasing a new rearrangement sequence. This approach is noteworthy for its operational simplicity and high yields, offering a new formula for synthesizing both anthranilic acid derivatives and oxalamides. Such methodologies are invaluable for expanding the toolkit available for organic synthesis and drug development (Mamedov et al., 2016).

properties

IUPAC Name

N'-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N-(furan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c21-16(19-11-15-7-4-10-24-15)17(22)20-12-18(23,14-8-9-14)13-5-2-1-3-6-13/h1-7,10,14,23H,8-9,11-12H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCNIYCJSLXAZFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)C(=O)NCC2=CC=CO2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(furan-2-ylmethyl)oxalamide

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